molecular formula C9H9F4NO B1416050 2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine CAS No. 2229397-91-3

2-(4-Fluoro-2-trifluoromethylphenoxy)-ethylamine

Cat. No. B1416050
CAS RN: 2229397-91-3
M. Wt: 223.17 g/mol
InChI Key: CRQQNPNIUXKKDP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions. For instance, a novel fluorinated aromatic dianhydride, 4,4′-[2,2,2-trifluoro-1-(3-trifluoromethyl-phenyl)ethylidene]diphthalic anhydride (TFDA) was synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .

Scientific Research Applications

Fluorinated Liquid Crystals - Properties and Applications

Fluorinated liquid crystals possess unique properties due to the incorporation of fluorine atoms, which influence melting point, mesophase morphology, and transition temperatures, among other physical properties. The small size of the fluoro substituent allows for its integration into various types of liquid crystals without compromising their liquid crystalline nature. The high polarity and significant steric effect of the fluoro substituent confer fascinating modifications to crucial physical properties like dielectric anisotropy, optical anisotropy, and visco-elastic properties. Fluorinated liquid crystals are utilized in a wide range of commercial applications, especially in the field of display technologies (Hird, 2007).

Fluoroalkylation Reactions in Aqueous Media

The integration of fluorinated or fluoroalkylated groups into target molecules is a subject of broad interest due to the unique effects these functionalities have on the physical, chemical, and/or biological properties of a molecule. Aqueous fluoroalkylation has been explored as an environment-friendly approach, utilizing significant catalytic systems and newly developed reagents. This method aligns with the principles of green chemistry and opens new prospects for the incorporation of fluorine-containing functionalities in pharmaceuticals, agrochemicals, and functional materials (Song et al., 2018).

Fluorinated Scaffolds in Antimalarial Drug Discovery

The incorporation of fluorine substituents, especially trifluoromethyl groups, into organic molecules enhances their potency against various diseases, including malaria. Organofluorinated molecules are significant in designing new drug candidates due to their unique physicochemical properties such as high electron affinity, lipophilicity, and extended drug half-life. Although fluorination processes pose certain challenges, selective fluorination of chemical entities holds potential for improving activity profiles against malaria parasites and other pharmacological applications (Upadhyay et al., 2020).

Safety and Hazards

Safety precautions for handling related compounds include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-[4-fluoro-2-(trifluoromethyl)phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-1-2-8(15-4-3-14)7(5-6)9(11,12)13/h1-2,5H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQQNPNIUXKKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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